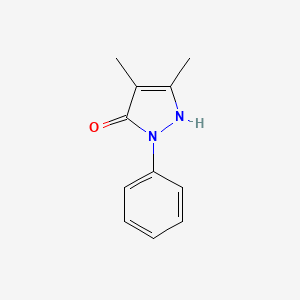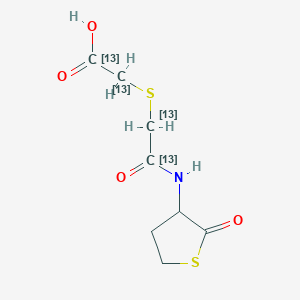
Erdosteine-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erdosteine-13C4 is a stable isotope-labeled version of Erdosteine, a compound known for its mucolytic, anti-inflammatory, and antioxidant properties. The labeling with carbon-13 isotopes makes it particularly useful in research applications, allowing for precise tracking and quantification in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine-13C4 involves the incorporation of carbon-13 isotopes into the Erdosteine molecule. This process typically starts with the synthesis of carbon-13 labeled precursors, which are then used in the multi-step synthesis of Erdosteine. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes without altering the chemical structure of Erdosteine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their consistent incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Erdosteine-13C4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .
Applications De Recherche Scientifique
Erdosteine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Erdosteine.
Biology: Helps in tracking the distribution and interaction of Erdosteine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Erdosteine.
Industry: Employed in the development of new formulations and delivery systems for Erdosteine .
Mécanisme D'action
Erdosteine-13C4 exerts its effects through several mechanisms:
Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.
Antioxidant Action: Scavenges reactive oxygen species, protecting cells from oxidative damage
Comparaison Avec Des Composés Similaires
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine (NAC): Known for its mucolytic and antioxidant properties, often compared with Erdosteine in clinical studies.
S-carboxymethylcysteine: Similar mucolytic properties but differs in its pharmacokinetic profile.
Uniqueness of Erdosteine-13C4: this compound is unique due to its isotopic labeling, which allows for precise tracking in research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and interactions .
Propriétés
Formule moléculaire |
C8H11NO4S2 |
|---|---|
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |
Clé InChI |
QGFORSXNKQLDNO-HNZXROKESA-N |
SMILES isomérique |
C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |
SMILES canonique |
C1CSC(=O)C1NC(=O)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


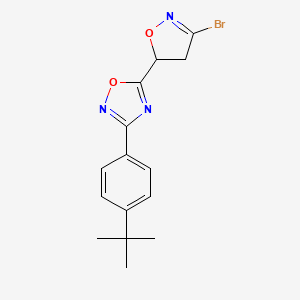
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)
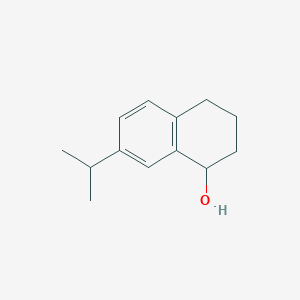
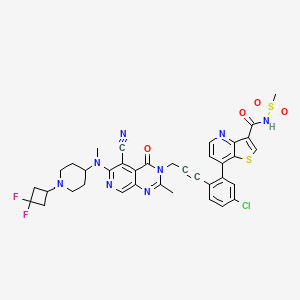
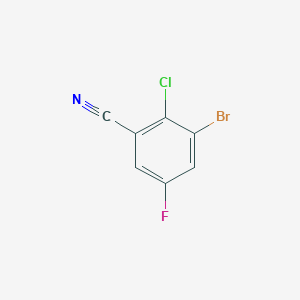


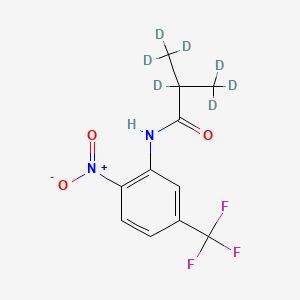
![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
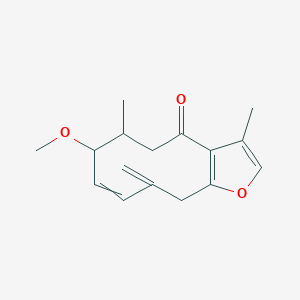
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
